molecular formula C17H16ClN3O2 B5634558 N-(4-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)phenyl]urea

N-(4-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)phenyl]urea

Cat. No. B5634558
M. Wt: 329.8 g/mol
InChI Key: QYCLTGOAOMNMOZ-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)phenyl]urea” is a complex organic compound. It contains a urea group (NH-CO-NH) which is a common functional group in organic chemistry. The molecule also contains a pyrrolidinyl group, which is a five-membered ring containing nitrogen . The presence of a chlorophenyl group indicates that the molecule has a phenyl ring (a variant of benzene) with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The urea group could potentially undergo hydrolysis, while the pyrrolidinyl group might participate in various ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of both polar (urea) and nonpolar (phenyl rings) regions could give the compound both hydrophilic and lipophilic properties .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological systems through hydrogen bonding (due to the NH groups in the urea) or through lipophilic interactions (due to the phenyl rings) .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to make definitive statements .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its safety profile .

properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-12-6-8-13(9-7-12)19-17(23)20-14-3-1-4-15(11-14)21-10-2-5-16(21)22/h1,3-4,6-9,11H,2,5,10H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCLTGOAOMNMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea

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